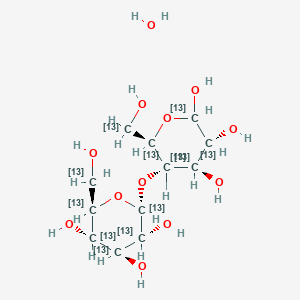
D-(+)-Maltose monohydrate-UL-13C12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-(+)-Maltose monohydrate-UL-13C12 is a stable isotope-labeled compound of maltose, a disaccharide composed of two glucose units. The “UL-13C12” designation indicates that all twelve carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful for various scientific research applications, particularly in the fields of chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-(+)-Maltose monohydrate-UL-13C12 typically involves the enzymatic or chemical conversion of glucose labeled with carbon-13. The process begins with the fermentation of glucose-13C, followed by the enzymatic action of maltase to form maltose. The reaction conditions are carefully controlled to ensure the complete incorporation of the carbon-13 isotope.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using microorganisms that can metabolize glucose-13C. The resulting maltose is then purified and crystallized to obtain the monohydrate form. The production process is optimized to achieve high yields and purity of the labeled compound.
化学反応の分析
Types of Reactions
D-(+)-Maltose monohydrate-UL-13C12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form maltobionic acid.
Reduction: Reduction reactions can convert maltose to maltitol.
Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and bromine water.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.
Substitution: Acylation and alkylation reagents such as acetic anhydride and methyl iodide are used under basic or acidic conditions.
Major Products Formed
Oxidation: Maltobionic acid
Reduction: Maltitol
Substitution: Various acylated and alkylated derivatives of maltose
科学的研究の応用
D-(+)-Maltose monohydrate-UL-13C12 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to investigate carbohydrate metabolism.
Biology: Employed in studies of enzyme kinetics and carbohydrate-protein interactions.
Medicine: Utilized in research on glucose metabolism and diabetes.
Industry: Applied in the development of labeled compounds for use in food science and nutrition research.
作用機序
The mechanism of action of D-(+)-Maltose monohydrate-UL-13C12 involves its metabolism by enzymes such as maltase and amylase. These enzymes hydrolyze the glycosidic bond between the glucose units, releasing glucose-13C, which can then be tracked in metabolic pathways. The labeled glucose allows researchers to study the dynamics of carbohydrate metabolism and the effects of various metabolic disorders.
類似化合物との比較
Similar Compounds
D-(+)-Glucose-UL-13C6: A labeled glucose compound used in similar metabolic studies.
D-(+)-Lactose monohydrate-UL-13C12: A disaccharide composed of glucose and galactose, labeled with carbon-13.
D-(+)-Sucrose-UL-13C12: A disaccharide of glucose and fructose, labeled with carbon-13.
Uniqueness
D-(+)-Maltose monohydrate-UL-13C12 is unique due to its specific labeling of all twelve carbon atoms with carbon-13, making it particularly useful for detailed metabolic studies. Its structure as a disaccharide of two glucose units also provides distinct advantages in studying carbohydrate metabolism compared to other labeled disaccharides.
特性
分子式 |
C12H24O12 |
|---|---|
分子量 |
372.22 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-2-(hydroxy(113C)methyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]oxy(2,3,4,5,6-13C5)oxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1; |
InChIキー |
WSVLPVUVIUVCRA-KOOFFJCXSA-N |
異性体SMILES |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@H](O1)O[13C@@H]2[13C@H](O[13CH]([13C@@H]([13C@H]2O)O)O)[13CH2]O)O)O)O)O.O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


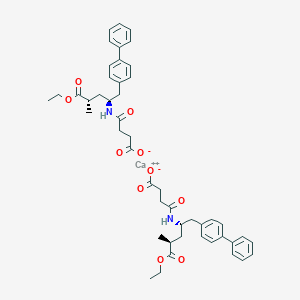
![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)
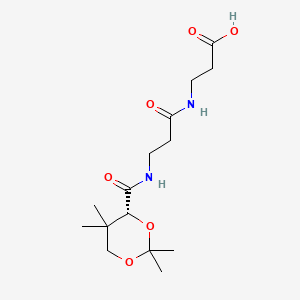
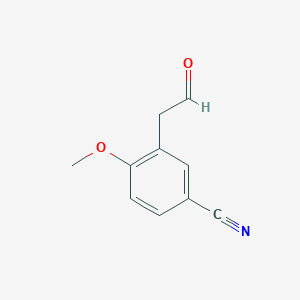

![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)

![5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13843311.png)

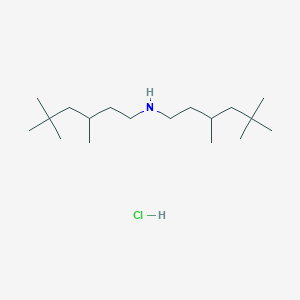
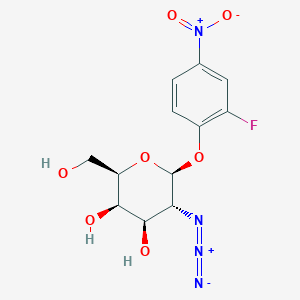

![[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)

